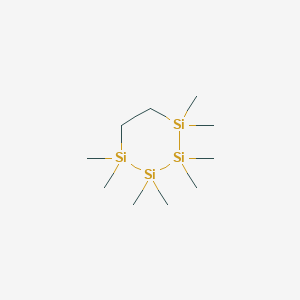
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane is a silicon-based organic compound characterized by its unique structure, which includes four silicon atoms each bonded to two methyl groups. This compound is part of the larger family of organosilicon compounds, which are known for their diverse applications in various fields due to their stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane can be synthesized through the reaction of tetramethyldichlorosilane with a suitable reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where tetramethyldichlorosilane is continuously fed and reacted with a reducing agent. The product is then purified through distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced further to form simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the substituent introduced.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane exerts its effects involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. This property is particularly useful in catalysis and material science, where the compound can act as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4-Octamethylcyclobutane: Similar in structure but contains carbon atoms instead of silicon.
Tetramethyldisiloxane: Contains two silicon atoms and oxygen, offering different reactivity and applications.
Hexamethyldisilane: Contains two silicon atoms and six methyl groups, used in different industrial applications.
Uniqueness
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane is unique due to its four silicon atoms, which provide it with distinct chemical properties compared to its carbon-based analogs. Its stability and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
190520-00-4 |
|---|---|
Molecular Formula |
C10H28Si4 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octamethyltetrasilinane |
InChI |
InChI=1S/C10H28Si4/c1-11(2)9-10-12(3,4)14(7,8)13(11,5)6/h9-10H2,1-8H3 |
InChI Key |
SSZOWZCFZYBNJS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC[Si]([Si]([Si]1(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


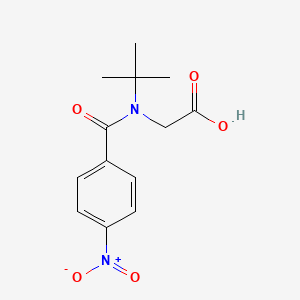
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
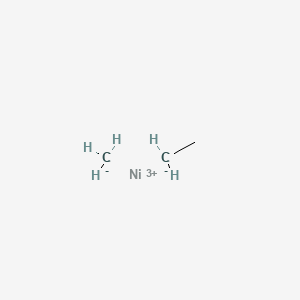
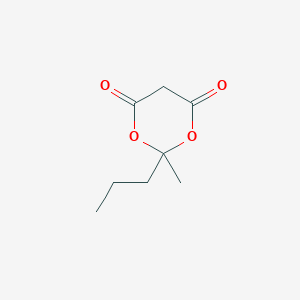
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
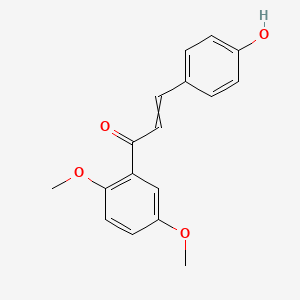

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)

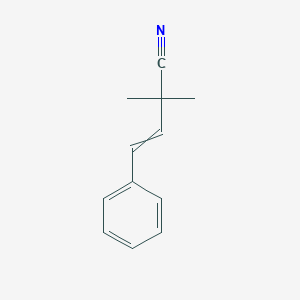
![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)

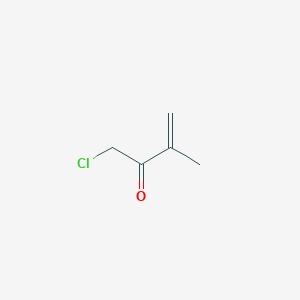
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
